molecular formula C10H15N B12403083 4-n-Butylaniline-2,3,5,6-d4,nd2

4-n-Butylaniline-2,3,5,6-d4,nd2

Cat. No.: B12403083
M. Wt: 155.27 g/mol
InChI Key: OGIQUQKNJJTLSZ-JKSPZENDSA-N
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Description

4-n-Butylaniline-2,3,5,6-d4,nd2 is a deuterated derivative of 4-n-Butylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Butylaniline-2,3,5,6-d4,nd2 typically involves the deuteration of 4-n-Butylaniline. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure maximum deuterium incorporation .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to facilitate the efficient exchange of hydrogen with deuterium. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: 4-n-Butylaniline-2,3,5,6-d4,nd2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-n-Butylaniline-2,3,5,6-d4,nd2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-Butylaniline-2,3,5,6-d4,nd2 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule do not significantly alter its chemical properties but provide a means to trace the compound in various chemical and biological processes. This allows researchers to study reaction mechanisms, metabolic pathways, and molecular interactions with high precision .

Comparison with Similar Compounds

Uniqueness: 4-n-Butylaniline-2,3,5,6-d4,nd2 is unique due to its specific deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the sensitivity and accuracy of these techniques, providing valuable insights into chemical and biological processes .

Properties

Molecular Formula

C10H15N

Molecular Weight

155.27 g/mol

IUPAC Name

4-butyl-N,N,2,3,5,6-hexadeuterioaniline

InChI

InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i5D,6D,7D,8D/hD2

InChI Key

OGIQUQKNJJTLSZ-JKSPZENDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])N([2H])[2H])[2H]

Canonical SMILES

CCCCC1=CC=C(C=C1)N

Origin of Product

United States

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